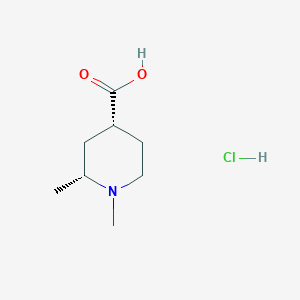

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride, also known as DMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPC is a chiral molecule that exists in two enantiomeric forms, with the (2R,4R) enantiomer being the biologically active form. In

Applications De Recherche Scientifique

Neuropharmacology

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride: has been identified as a selective agonist for group II metabotropic glutamate receptors (mGluRs) . These receptors are implicated in various neurological disorders, and agonists like this compound can be used to modulate neuronal excitability and neuroplasticity. This has potential applications in the treatment of conditions such as anxiety, depression, and schizophrenia.

Organic Synthesis

This compound serves as a chiral building block in organic synthesis . Its stereochemistry is particularly valuable for constructing complex molecules with high enantiomeric purity, which is crucial for the pharmaceutical industry. It can be used to synthesize various bioactive molecules, including those with anti-inflammatory and analgesic properties.

Medicinal Chemistry

In medicinal chemistry, Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is used as an intermediate in the synthesis of more complex compounds. For example, it has been used in the development of O-GlcNAcase inhibitors, which are researched for their potential to treat neurodegenerative diseases like Alzheimer’s .

Biochemistry Research

The compound’s role in biochemistry research includes its use as a reagent in the study of enzyme-catalyzed reactions and metabolic pathways. It can help in understanding the biochemical basis of disease states and the development of new therapeutic strategies .

Pharmacological Research

Pharmacologically, it is explored for its potential effects on various biological pathways. For instance, it has been studied for its impact on the cardiovascular system and its use in the synthesis of drugs like Sacubitril, which is used in heart failure treatment .

Mécanisme D'action

Target of Action

The primary target of Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride is O-GlcNAcase (OGA) . OGA is an enzyme that removes O-GlcNAc from serine and threonine residues in proteins. This modification is involved in various cellular processes, including signal transduction, protein degradation, and gene expression .

Mode of Action

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride acts as an inhibitor of OGA . By inhibiting OGA, it prevents the removal of O-GlcNAc from proteins, leading to an increase in the overall level of protein O-GlcNAcylation .

Biochemical Pathways

The inhibition of OGA affects the O-GlcNAcylation pathway . O-GlcNAcylation is a dynamic post-translational modification involved in various cellular processes. By increasing the level of protein O-GlcNAcylation, the compound can influence these processes, potentially leading to changes in cell signaling, transcription, and protein degradation .

Result of Action

The inhibition of OGA by Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride can lead to changes in the cellular processes regulated by O-GlcNAcylation . This could potentially result in altered cell signaling, gene expression, and protein degradation, depending on the specific proteins affected .

Propriétés

IUPAC Name |

(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-6-5-7(8(10)11)3-4-9(6)2;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHFZECFUQVVFE-ZJLYAJKPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CCN1C)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(2R,4R)-1,2-dimethylpiperidine-4-carboxylic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2746735.png)

![1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2746742.png)

![1-methyl-3-(3-methylbenzyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2746754.png)